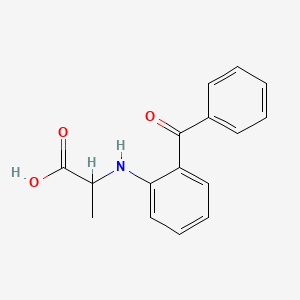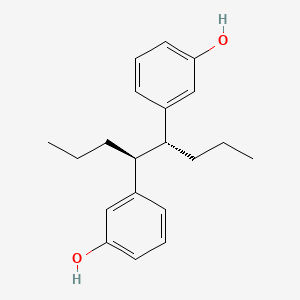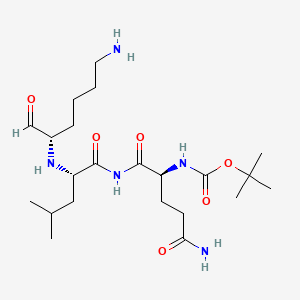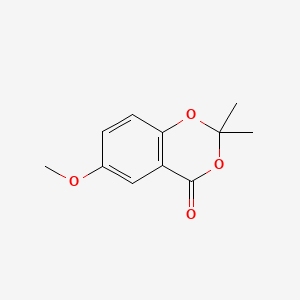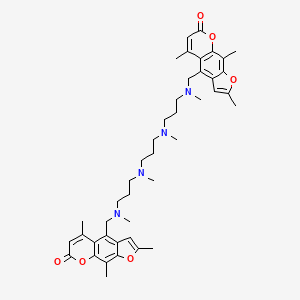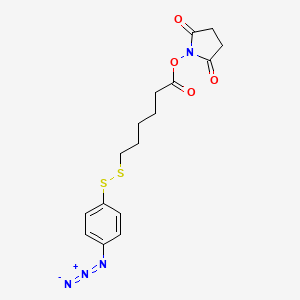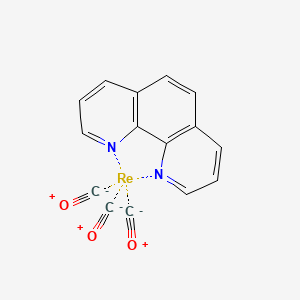
(1,10 Phenanthroline)-(tri-carbon monoxide) rhenium (I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricarbonyl(1,10-phenanthroline)rhenium(1+) is a rhenium coordination entity.
Aplicaciones Científicas De Investigación
Photocorms and Cancer Treatment
- Carbon Monoxide Release : Research has shown that rhenium(I) complexes derived from 1,10-phenanthroline can release carbon monoxide (CO) under visible-light illumination. This property has been utilized to demonstrate cellular internalization in human breast cancer cells. The study indicates potential applications in cancer treatment through controlled CO delivery (Chakraborty et al., 2017).
Electroluminescent Devices
- Efficiency in Phosphorescent Devices : A study on rhenium(I) complexes with substituted 1,10-phenanthroline ligands demonstrated high efficiency in electrophosphorescent devices. These complexes were used as yellow emitting dopants in fabricating electroluminescent devices, showcasing their utility in the field of organic electronics (Liu et al., 2012).
Structural and Photophysical Studies
- Structural Insights : Research focusing on the structure of fac-Tricarbonylchloro(1,10-phenanthroline)rhenium(I) provided detailed insights into its molecular configuration. The rhenium(I) exhibited a six-coordinated structure with a distorted octahedral geometry, important for understanding its chemical behavior (Haddad et al., 2002).
Anion-Sensing and Luminescent Properties
- Luminescent Complexes and Anion Sensing : A series of rhenium complexes featuring 1,10-phenanthroline ligands showed significant changes in UV-vis and emission properties upon addition of various anions, highlighting their potential as anion sensors (Ng et al., 2011).
Therapeutic and Diagnostic Applications
- Biological Investigation : Rhenium tetrazolato complexes with 1,10-phenanthroline have been synthesized and characterized for their photophysical properties. These complexes have shown potential for cellular internalization and low levels of cytotoxicity, indicating possible applications in therapeutic and diagnostic fields (Akabar et al., 2019).
Electrochemical Behavior
- Electrochemical Studies : Investigations into the electrochemical behavior of iron-1,10-phenanthroline complexes have contributed to the understanding of their redox properties. Such insights are crucial for applications in electrochemical sensors and catalysts (Castro et al., 1987).
Propiedades
Nombre del producto |
(1,10 Phenanthroline)-(tri-carbon monoxide) rhenium (I) |
|---|---|
Fórmula molecular |
C15H8N2O3Re |
Peso molecular |
450.44 g/mol |
Nombre IUPAC |
carbon monoxide;1,10-phenanthroline;rhenium |
InChI |
InChI=1S/C12H8N2.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-2;/h1-8H;;;; |
Clave InChI |
HRZLGVADJDWBIJ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Re] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Re] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



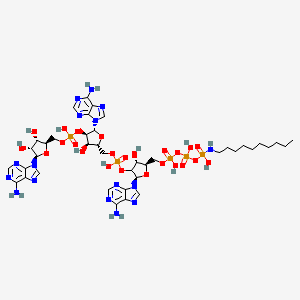
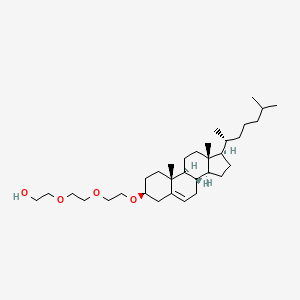

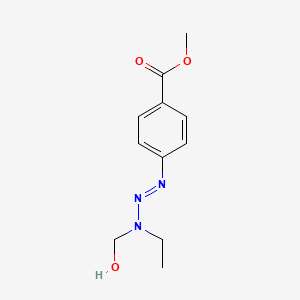

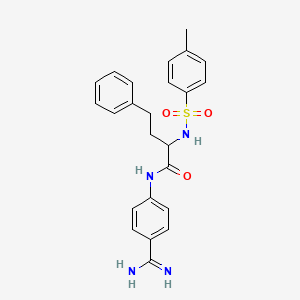
![Methyl 3-[(3-hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1197540.png)
